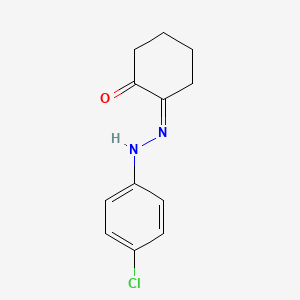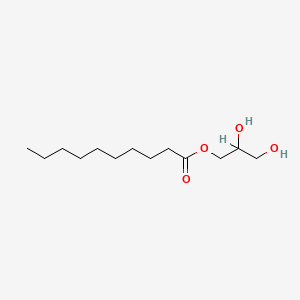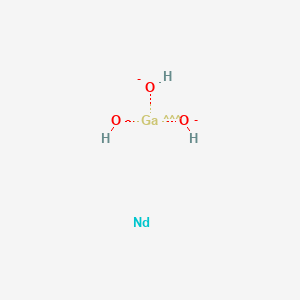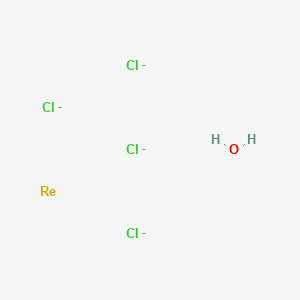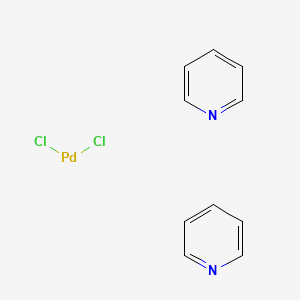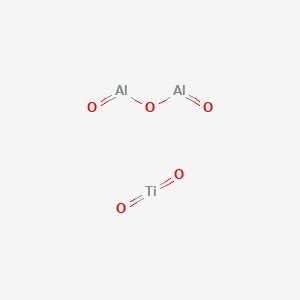
NICKEL(II) HYDROXIDE CARBONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) Hydroxide Carbonate, also known as basic Nickel Carbonate, is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores and is also used in electroplating of nickel . It is a pale green solid that does not dissolve in water .
Synthesis Analysis
The synthesis of Nickel(II) Hydroxide Carbonate involves a variety of solution and solid-state synthesis methods . One common method involves the reaction of a nickel(II) salt such as nickel(II) sulfate with a strong base like sodium hydroxide . This reaction gives rise to Nickel(II) hydroxide precipitate and a sodium salt .Molecular Structure Analysis
Nickel(II) Hydroxide Carbonate is composed of Nickel (Ni), Oxygen (O), and Hydrogen (H) elements . It consists of two hydroxide ions for every nickel ion, thus its formula is Ni(OH)2 . In terms of bonding, the nickel atom bonds covalently with the oxygen atoms of the hydroxide ions .Chemical Reactions Analysis
Nickel(II) Hydroxide Carbonate reacts with acids to make carbon dioxide . It turns into carbon dioxide and nickel(II) oxide when heated . Nickel(II) hydroxide is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel(II) ion ( [Ni(H2O)6]2+ ) and hydrogen gas (H2) .Physical And Chemical Properties Analysis
Nickel(II) Hydroxide Carbonate is typically seen as a green crystalline solid at room temperature . It’s largely insoluble in water but dissolves in acids to produce corresponding nickel salts . As a hydroxide, it exhibits basic properties, reacting with acids in typical acid-base reactions .Safety And Hazards
Nickel(II) Hydroxide Carbonate can be hazardous if inhaled, ingested, or comes in contact with the skin . It is recommended to use personal protective equipment and proper ventilation when handling this compound . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .
Direcciones Futuras
Nickel(II) Hydroxide Carbonate has emerged as a novel and promising candidate for water splitting due to its good electrochemical properties and eco-friendly features . It has seen increasing utilization in the field of Material Science, primarily due to its role in the preparation of nickel-containing compounds and catalysts . It is also used as a precursor for the deposition of nickel in Electroless Nickel Plating, a process used widely in the electronics and automotive industry .
Propiedades
Número CAS |
12011-78-8 |
|---|---|
Nombre del producto |
NICKEL(II) HYDROXIDE CARBONATE |
Fórmula molecular |
CH4Ni3O7 |
Peso molecular |
304.12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



